molecular formula C22H22ClNO2 B223911 2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol

2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol

Cat. No. B223911
M. Wt: 367.9 g/mol
InChI Key: OZCZPJDQSKAQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol, commonly referred to as CBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of CBE is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. CBE has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CBE has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the modulation of the immune response. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBE is its versatility, as it can be used in a wide range of experimental settings. However, one of the limitations of CBE is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CBE, including further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its use in drug development. Additionally, there is a need for more research on the safety and toxicity of CBE, particularly in relation to its long-term use.

Synthesis Methods

CBE is synthesized through a multistep process that involves the reaction of 4-chlorobenzyl alcohol with 3-aminobenzyl alcohol in the presence of a base to form the intermediate 3-[(4-chlorobenzyl)oxy]benzylamine. This intermediate is then reacted with 1-phenylethanol in the presence of a reducing agent to form the final product, CBE.

Scientific Research Applications

CBE has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.

properties

Product Name

2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol

Molecular Formula

C22H22ClNO2

Molecular Weight

367.9 g/mol

IUPAC Name

2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C22H22ClNO2/c23-20-11-9-17(10-12-20)16-26-21-8-4-5-18(13-21)14-24-15-22(25)19-6-2-1-3-7-19/h1-13,22,24-25H,14-16H2

InChI Key

OZCZPJDQSKAQJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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